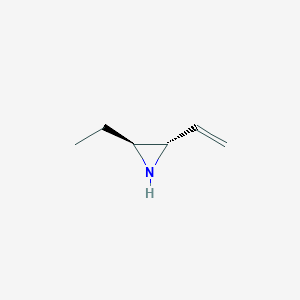![molecular formula C16H20O3 B14527958 Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate CAS No. 62761-32-4](/img/structure/B14527958.png)
Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxyphenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate can be achieved through several methods. One common approach involves the esterification of 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acids or enzymes can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the cyclohexene ring.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the context and specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(cyclohex-2-en-1-yl)acetate: Similar structure but lacks the methoxyphenyl group.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl): Contains a methoxyphenyl group but has a different core structure.
Uniqueness
Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate is unique due to the presence of both a cyclohexene ring and a methoxyphenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
62761-32-4 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate |
InChI |
InChI=1S/C16H20O3/c1-18-15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16(17)19-2/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
PUFMINIHFUWAEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCC(C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


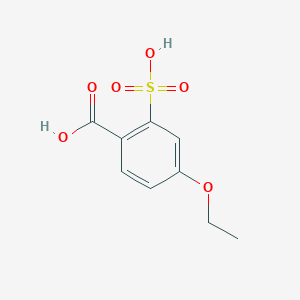
![Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B14527878.png)
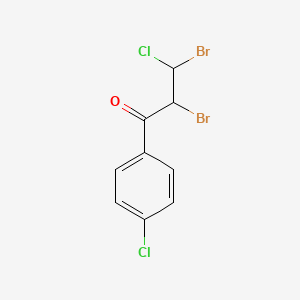
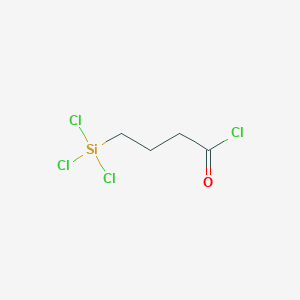
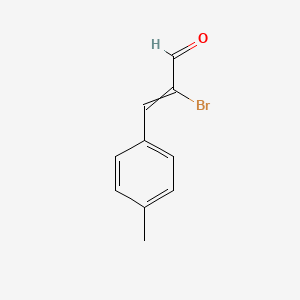
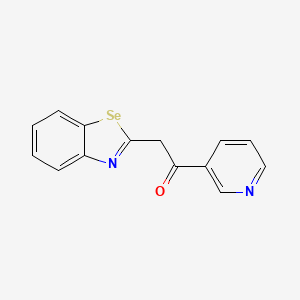
![1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-](/img/structure/B14527912.png)
![2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid](/img/structure/B14527914.png)
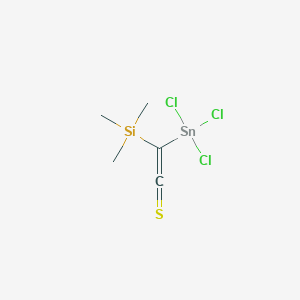
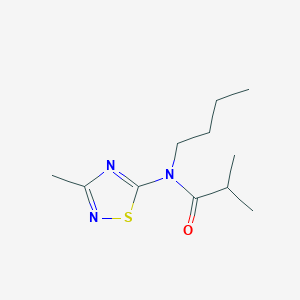
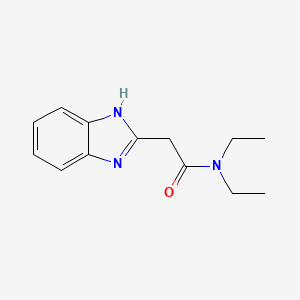
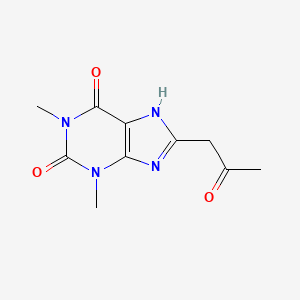
![1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one](/img/structure/B14527943.png)
